molecular formula C19H20N4O2S2 B6535709 3-(2-methylphenyl)-6-[4-(thiophene-2-sulfonyl)piperazin-1-yl]pyridazine CAS No. 1021257-66-8

3-(2-methylphenyl)-6-[4-(thiophene-2-sulfonyl)piperazin-1-yl]pyridazine

Cat. No.: B6535709
CAS No.: 1021257-66-8
M. Wt: 400.5 g/mol
InChI Key: HCEVRXRZRQTNOT-UHFFFAOYSA-N
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Description

3-(2-methylphenyl)-6-[4-(thiophene-2-sulfonyl)piperazin-1-yl]pyridazine is a pyridazine derivative featuring a 2-methylphenyl group at the 3-position and a piperazine ring substituted with a thiophene-2-sulfonyl moiety at the 6-position. The pyridazine core is a six-membered aromatic heterocycle with two adjacent nitrogen atoms, which often serves as a scaffold for bioactive molecules due to its structural rigidity and hydrogen-bonding capabilities .

Synthetic routes for analogous compounds involve nucleophilic substitution reactions on dichloropyridazine precursors. For example, 3-chloro-6-substituted pyridazines are synthesized by reacting dichloropyridazine with substituted piperazines in ethanol or acetone under reflux . Subsequent functionalization, such as hydrolysis or alkylation, introduces additional groups (e.g., acetohydrazide or benzalhydrazone) to modulate activity .

Properties

IUPAC Name

3-(2-methylphenyl)-6-(4-thiophen-2-ylsulfonylpiperazin-1-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S2/c1-15-5-2-3-6-16(15)17-8-9-18(21-20-17)22-10-12-23(13-11-22)27(24,25)19-7-4-14-26-19/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCEVRXRZRQTNOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Piperazine Substitutions

The piperazine ring in the target compound is sulfonylated at the 4-position with a thiophene-2-sulfonyl group. This differs from analogs with:

  • 4-(2-fluorophenyl)piperazine (): Fluorine’s electronegativity enhances dipole interactions but reduces steric bulk compared to thiophene sulfonyl.
  • 4-(4-chlorophenyl)piperazine (): Chlorine’s hydrophobic and electron-withdrawing effects may alter binding to targets like acetylcholinesterase .

Pyridazine Substituents

  • 3-(2-methylphenyl) (Target compound): The methyl group improves lipophilicity, which may enhance blood-brain barrier penetration compared to polar substituents.
  • 6-(3-methylpyrazol-1-yl) (): Pyrazole introduces hydrogen-bonding sites, contrasting with the methylphenyl’s steric effects .

Physicochemical Properties

Compound Feature Target Compound 4-(2-Fluorophenyl)piperazine Analogue 4-(4-Chlorophenyl)piperazine Analogue 4-(2,4-Difluorophenyl)sulfonyl Analogue
LogP (estimated) High (methylphenyl, thiophene) Moderate (fluorophenyl) Moderate-high (chlorophenyl) Moderate (difluoro, sulfonyl)
Electronic Effects Electron-withdrawing (sulfonyl) Electron-withdrawing (F) Electron-withdrawing (Cl) Strongly electron-withdrawing (SO₂, F)
Key Bioactivity Not reported Unspecified biological evaluation Acetylcholinesterase inhibition Not reported

Key Findings and Implications

Structural Uniqueness : The combination of 2-methylphenyl and thiophene sulfonyl distinguishes the target compound from fluoro-/chlorophenyl and pyrazole-substituted analogs.

Activity Predictions : Based on analogs, the compound may exhibit anticancer or enzyme-inhibitory properties, though empirical validation is needed.

Physicochemical Advantages : Enhanced lipophilicity from the methylphenyl group could improve bioavailability compared to more polar derivatives .

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